(1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine
Description
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
[1-(2-thiophen-3-ylethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C13H21NS/c14-11-13(6-2-1-3-7-13)8-4-12-5-9-15-10-12/h5,9-10H,1-4,6-8,11,14H2 |
InChI Key |
ONYPKTDTPYIYBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC2=CSC=C2)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine typically involves the following key steps:
- Formation of the key intermediate containing the thiophene-ethyl substituent.
- Introduction of the cyclohexylmethanamine moiety through reductive amination or related amination techniques.
- Purification and crystallization to obtain the final product in pure form.
Stepwise Synthetic Routes
Formation of Thiophene-Ethyl Intermediate
The thiophene ring, specifically the 3-position substituted thiophene, is introduced via aromatic substitution or coupling reactions. For example, related analogues such as benzo[b]thiophene derivatives have been synthesized through palladium-catalyzed coupling reactions involving bromobenzo[b]thiophene and piperazine derivatives, followed by extraction and purification steps.
Reductive Amination to Form Cyclohexylmethanamine Derivative
A critical step is the reductive amination of cyclohexyl aldehydes or ketones with amines to form the cyclohexylmethanamine structure. According to patent literature, a typical procedure involves:
- Mixing the substituted amine intermediate (e.g., 1-benzo[b]thiophen-4-yl-piperazine hydrochloride) with trans-2-(1-(N-tert-butoxycarbonyl)amino)cyclohexylacetaldehyde in dichloromethane.
- Adding triethylamine as a base.
- Using sodium triacetoxyborohydride as a reducing agent.
- Stirring at room temperature for 24 hours.
- Workup with sodium bicarbonate solution, extraction, drying, and solvent evaporation.
- Recrystallization from ethyl acetate to obtain the target cyclohexylmethanamine derivative.
This method yields the desired amine with good purity and yield.
Alternative Synthetic Approaches
Hydrazinecarboxylate-Mediated Cyclohexanone Derivative Formation
A related synthetic approach involves the use of methyl hydrazinecarboxylate and cyclohexanone in methanol under reflux to form intermediates such as methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, which can be further transformed into amine derivatives. This one-pot method offers high atom efficiency and regioselectivity and may be adapted for preparing cyclohexylamine derivatives.
Grignard Reaction with Nitriles
In some analogues, Grignard reagents derived from aromatic halides are reacted with nitriles in anhydrous ethereal solvents under reflux to form ketones or amines after subsequent transformations. Although this method is more common for benzo[b]thiophene analogues, it provides a framework for synthesizing thiophene-containing cyclohexyl derivatives.
Data Tables Summarizing Key Preparation Parameters
Research Outcomes and Observations
- The reductive amination method using sodium triacetoxyborohydride is highly effective for forming the cyclohexylmethanamine moiety with good yields and mild conditions, preserving sensitive aromatic groups such as thiophene.
- The use of protecting groups (e.g., N-tert-butoxycarbonyl) on amines during synthesis facilitates selective reactions and improves product purity.
- One-pot hydrazinecarboxylate-mediated synthesis of cyclohexanone derivatives offers an alternative route that may be adapted for related amine synthesis, emphasizing green chemistry principles such as atom economy and solvent efficiency.
- Palladium-catalyzed coupling reactions enable the introduction of thiophene substituents with high regioselectivity, which is critical for maintaining the correct position of substitution on the thiophene ring.
- Purification techniques including silica gel chromatography and recrystallization from solvents like ethyl acetate and methanol are essential for isolating the target compound in crystalline form, with well-characterized physical properties (e.g., X-ray diffraction, DSC, TGA profiles) confirming purity and stability.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Thiophene derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound is being investigated for its potential therapeutic applications. Thiophene-based drugs have been developed for various medical conditions, and (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine may serve as a lead compound for new drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexylmethanamine Derivatives
Cyclohexylmethanamine (C₇H₁₅N, MW: 113.20 g/mol) shares the cyclohexane-methanamine backbone but lacks the thiophenylethyl substituent. The absence of the thiophene group reduces molecular weight and polar surface area, likely enhancing blood-brain barrier permeability compared to the target compound. Cyclohexylmethanamine derivatives, such as [1-(morpholin-4-ylmethyl)cyclohexyl]methanamine (), demonstrate that substituents on the cyclohexane ring can drastically alter pharmacological profiles.
Thiophenylethylamine Derivatives
2-(3-Thienyl)ethanamine (C₆H₉NS, CAS 59311-67-0, MW: 127.21 g/mol)
This simpler analog retains the thiophen-3-yl ethyl motif but lacks the cyclohexylmethanamine moiety. The primary amine is directly attached to the ethyl chain, resulting in a smaller, more polar molecule. Compared to the target compound, 2-(3-thienyl)ethanamine likely has lower lipophilicity (logP ~1.2 vs. estimated ~3.5 for the target), reducing membrane permeability but improving aqueous solubility .
1-(Thiophen-2-yl)ethylamine (C₆H₉NS, CAS 6309-16-6, MW: 127.21 g/mol)
A positional isomer with the thiophene ring at the 2-position. Thiophen-2-yl substitution alters electronic properties (e.g., dipole moment) and steric accessibility compared to the 3-position isomer. Such differences can influence binding to biological targets, as seen in studies of thiophene-containing pharmaceuticals ().
Structural Hybrids
The target compound is unique in combining a cyclohexylmethanamine core with a thiophenylethyl chain. For example, the cyclohexane ring could mimic aryl groups in receptor ligands, while the thiophene sulfur might engage in hydrogen bonding or van der Waals interactions.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine | C₁₄H₂₁NS | 235.39 | Not available | Cyclohexyl, ethyl-thiophen-3-yl, methanamine |
| 2-(3-Thienyl)ethanamine | C₆H₉NS | 127.21 | 59311-67-0 | Ethylamine with thiophen-3-yl substituent |
| 1-(Thiophen-2-yl)ethylamine | C₆H₉NS | 127.21 | 6309-16-6 | Ethylamine with thiophen-2-yl substituent |
| Cyclohexylmethanamine | C₇H₁₅N | 113.20 | Varies | Cyclohexyl group attached to methanamine |
Research Implications and Limitations
- Pharmacological Potential: Thiophene-containing amines are explored in CNS drug development due to their ability to modulate neurotransmitter systems. The target compound’s cyclohexane ring may enhance metabolic stability compared to simpler amines .
- Toxicological Considerations : highlights that thiophene derivatives like thiophene fentanyl lack comprehensive toxicological data. This underscores the need for rigorous safety profiling of the target compound .
- Synthetic Challenges : The compound’s complexity (e.g., stereochemistry, cyclohexane substitution) may require advanced synthetic routes, as seen in analogous cyclohexylmethanamine syntheses ().
Q & A
Q. What are the recommended synthetic routes for (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Core Synthesis Steps :
- Cyclohexane Ring Formation : Use a cyclohexene precursor (e.g., via Diels-Alder or catalytic hydrogenation) to construct the cyclohexyl scaffold.
- Thiophene-Ethyl Attachment : Introduce the 2-(thiophen-3-yl)ethyl group via nucleophilic substitution or Grignard reactions, leveraging the reactivity of thiophene derivatives .
- Methanamine Functionalization : Employ reductive amination or Hofmann degradation to install the primary amine group.
- Optimization Strategies :
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 252.1 (C₁₃H₂₁NS⁺).
- Infrared (IR) : Stretching frequencies at ~3350 cm⁻¹ (N-H) and 3100 cm⁻¹ (C-H thiophene).
- HPLC : Use a C18 column (acetonitrile/water 70:30) to confirm purity (>98%) .
Advanced Research Questions
Q. What computational approaches can predict the binding affinity of this compound to neurological targets like trace amine-associated receptors (TAARs)?
Methodological Answer:
- Molecular Docking :
- Density Functional Theory (DFT) :
- Validation : Cross-reference docking scores (ΔG < −7 kcal/mol) with in vitro TAAR1 activation assays.
Q. How can contradictory data on the compound’s biological activity (e.g., receptor activation vs. inhibition) be resolved?
Methodological Answer:
- Experimental Replication :
- Meta-Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
